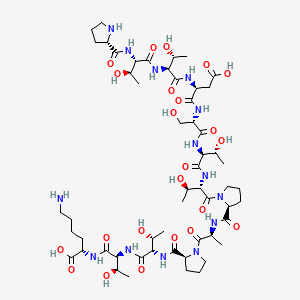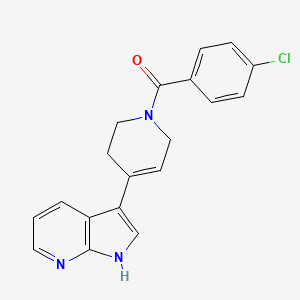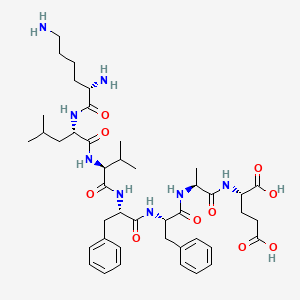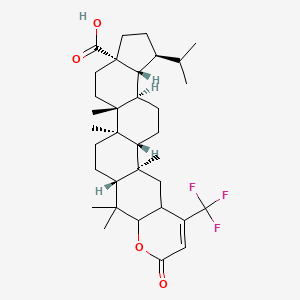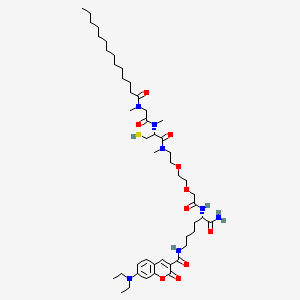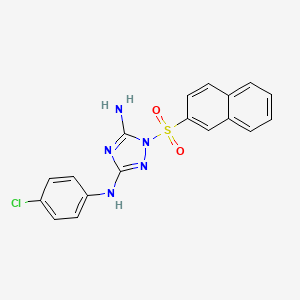
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a naphthalene moiety, and a chlorophenyl group, making it a versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylhydrazine with naphthalene-2-sulfonyl chloride to form an intermediate hydrazone. This intermediate is then cyclized with triazole derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Sodium hydride (NaH), palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide: Shares the chlorophenyl group and has similar bioactive properties.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides: Another compound with a chlorophenyl group, known for its antitubercular activity.
Uniqueness
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine is unique due to its combination of a triazole ring, naphthalene moiety, and chlorophenyl group
Eigenschaften
Molekularformel |
C18H14ClN5O2S |
|---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
3-N-(4-chlorophenyl)-1-naphthalen-2-ylsulfonyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C18H14ClN5O2S/c19-14-6-8-15(9-7-14)21-18-22-17(20)24(23-18)27(25,26)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H,(H3,20,21,22,23) |
InChI-Schlüssel |
NNPHFZBQTXDQDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C(=NC(=N3)NC4=CC=C(C=C4)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



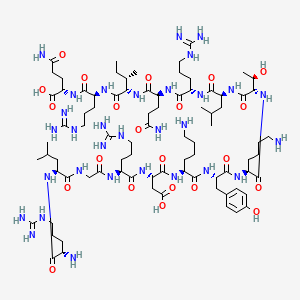
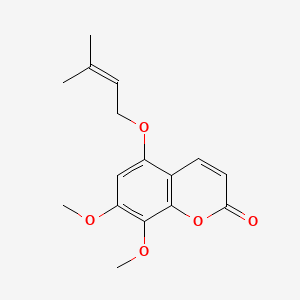
![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)

